molecular formula C7H8FNO2 B13666067 (5-Fluoro-4-methoxypyridin-2-yl)methanol

(5-Fluoro-4-methoxypyridin-2-yl)methanol

Cat. No.: B13666067
M. Wt: 157.14 g/mol
InChI Key: FGEYFFBBMNZQOT-UHFFFAOYSA-N
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Description

(5-Fluoro-4-methoxypyridin-2-yl)methanol: is an organic compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both fluorine and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-4-methoxypyridin-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Fluorination: Introduction of the fluorine atom at the 5-position of the pyridine ring.

    Methoxylation: Introduction of the methoxy group at the 4-position.

    Reduction: Reduction of the pyridine ring to introduce the methanol group at the 2-position.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reagents, optimized reaction conditions, and efficient purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Fluoro-4-methoxypyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further reduce the compound to form different alcohol derivatives.

    Substitution: The compound can undergo substitution reactions where the fluorine or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic compounds.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in drug development and pharmaceutical research.

Industry:

Mechanism of Action

The mechanism of action of (5-Fluoro-4-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

  • (5-Fluoro-2-methoxypyridin-4-yl)methanol
  • (4-Fluoro-2-methoxypyridin-5-yl)methanol
  • (5-Fluoro-4-hydroxypyridin-2-yl)methanol

Comparison:

Properties

IUPAC Name

(5-fluoro-4-methoxypyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEYFFBBMNZQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC(=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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